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molecular formula C6H7Cl2NO B8495025 4-Amino-2-chlorophenol hydrochloride CAS No. 7248-09-1

4-Amino-2-chlorophenol hydrochloride

Cat. No. B8495025
M. Wt: 180.03 g/mol
InChI Key: GWMXUYUAJMDREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326975B2

Procedure details

To a mixture of 4-amino-2-chlorophenol hydrochloride (446 mg, 2.4 mmol) in DMSO (4 mL) was added NaH (280 mg, 7.0 mmol, 60% dispersed in mineral oil). The reaction was stirred at rt for 30 minutes, followed by the addition of 4-chloropicolinamide (345 mg, 2.2 mmol). The reaction was microwaved at 160° C. for 2 hours, then cooled to rt, and diluted with water (20 mL). The resulted mixture was extracted with ethyl acetate (20 mL×3) and the combined organic phases were washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by a silica gel column chromatography (EtOAc/PE (v/v)=1/1) to give the title compound as an orange solid (170 mg, 29%).
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
345 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5](Cl)[CH:4]=1.[H-].[Na+].Cl[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([C:20]([NH2:22])=[O:21])[CH:15]=1>CS(C)=O.O>[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:14]2[CH:19]=[CH:18][N:17]=[C:16]([C:20]([NH2:22])=[O:21])[CH:15]=2)=[CH:5][C:4]=1[Cl:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
Cl.NC1=CC(=C(C=C1)O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
345 mg
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was microwaved at 160° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The resulted mixture was extracted with ethyl acetate (20 mL×3)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (EtOAc/PE (v/v)=1/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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